5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a sulfonyl group attached to a benzodiazole core. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps. The process begins with the preparation of the benzodiazole core, followed by the introduction of the piperazine ring and the fluorophenyl group. The sulfonyl group is then added to complete the synthesis. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and reaction time, to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Piperazine-2-one: Shares the piperazine ring structure but lacks the benzodiazole core.
Indole derivatives: Contain a similar aromatic ring structure but differ in their functional groups and overall molecular architecture
Uniqueness
What sets 5-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H21FN4O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C19H21FN4O3S/c1-21-17-8-7-14(13-18(17)22(2)19(21)25)28(26,27)24-11-9-23(10-12-24)16-6-4-3-5-15(16)20/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
QEVGUVMFHCMOAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)N(C1=O)C |
Origin of Product |
United States |
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